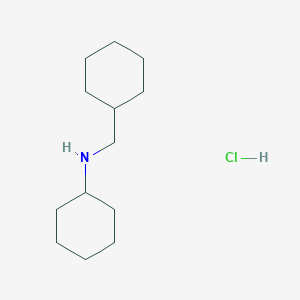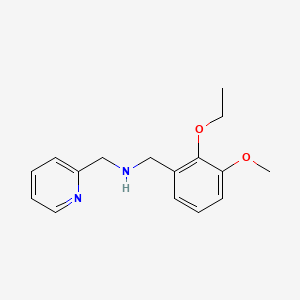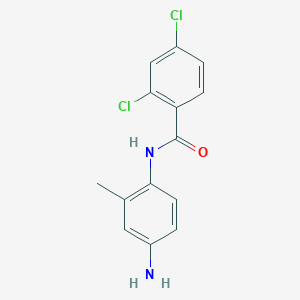
N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (NAMPTB) is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. NAMPTB is a small molecule that has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and obesity. The compound has been found to be a potent inhibitor of a variety of enzymes, including those involved in fatty acid biosynthesis, and has also been studied for its potential role in modulating the immune system.
Scientific Research Applications
Polyamide Synthesis
N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is utilized in the synthesis of polyamides with ortho-phenylene units and flexible main-chain ether linkages. These polyamides exhibit high thermal stability, solubility in polar solvents, and can form transparent, flexible films. Their significant thermal stability is marked by high glass transition temperatures (most >200°C) and weight loss temperatures above 480°C in nitrogen or air (Hsiao et al., 2000).
Histone Deacetylase Inhibition
This compound derivatives have been researched for their role as histone deacetylase inhibitors. These compounds selectively inhibit HDACs, leading to blockage of cancer cell proliferation, induction of histone acetylation, and cell cycle arrest, demonstrating promise as anticancer drugs (Zhou et al., 2008).
Organogel Formation
This compound is involved in the synthesis of perylenetetracarboxylic diimide (PDI) compounds, leading to the formation of fluorescent gels. The gelating abilities of these compounds, which are influenced by their amphiphilic properties, are significant for the design of novel organogels based on perylenetetracarboxylic diimides (Wu et al., 2011).
Electrochemical Properties
The electrochemical properties of amino-substituted benzamide derivatives, including this compound, are significant in understanding their antioxidant activity. These compounds undergo complex, pH-dependent electrochemical oxidations, contributing to their free radical scavenging ability (Jovanović et al., 2020).
Synthesis of Metal Complexes
Research includes the synthesis of metal complexes, such as bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex, which shows promise as an anticancer candidate. The complex exhibits properties that suggest potential effectiveness in permeating to target sites and increasing activity (Ruswanto et al., 2021).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-11-15(19)9-10-16(12)20-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,19H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBELEIYAYPGJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159335.png)



![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3159356.png)



![N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3159393.png)
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)


